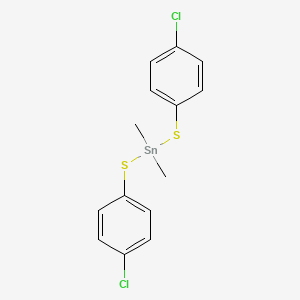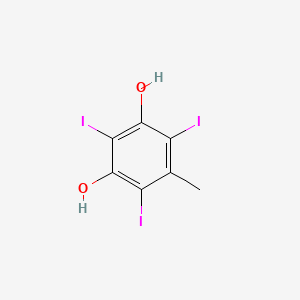
Resorcinol, 5-methyl-2,4,6-triiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Resorcinol, 5-methyl-2,4,6-triiodo- is a derivative of resorcinol, a dihydroxybenzene compound This specific derivative is characterized by the presence of three iodine atoms and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Resorcinol, 5-methyl-2,4,6-triiodo- typically involves the iodination of resorcinol derivatives. One common method includes the reaction of resorcinol with iodine and an oxidizing agent under acidic conditions. For instance, the iodination can be carried out using iodine monochloride (ICl) or potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Resorcinol, 5-methyl-2,4,6-triiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to less iodinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce less iodinated resorcinol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Resorcinol, 5-methyl-2,4,6-triiodo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in diagnostic imaging, particularly in X-ray contrast agents due to its high iodine content.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
Wirkmechanismus
The mechanism of action of Resorcinol, 5-methyl-2,4,6-triiodo- involves its interaction with various molecular targets and pathways. The compound’s high iodine content allows it to interfere with biological processes, such as enzyme activity and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Resorcinol: The parent compound, lacking the iodine and methyl groups.
2,4,6-Triiodoresorcinol: Similar structure but without the methyl group.
5-Methylresorcinol: Contains the methyl group but lacks the iodine atoms.
Uniqueness
Resorcinol, 5-methyl-2,4,6-triiodo- is unique due to its specific combination of iodine and methyl groups, which confer distinct chemical and biological properties. The presence of iodine atoms enhances its potential as a diagnostic agent in medical imaging, while the methyl group can influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
52273-49-1 |
|---|---|
Molekularformel |
C7H5I3O2 |
Molekulargewicht |
501.83 g/mol |
IUPAC-Name |
2,4,6-triiodo-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H5I3O2/c1-2-3(8)6(11)5(10)7(12)4(2)9/h11-12H,1H3 |
InChI-Schlüssel |
NFGIAMLWNIWOLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1I)O)I)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


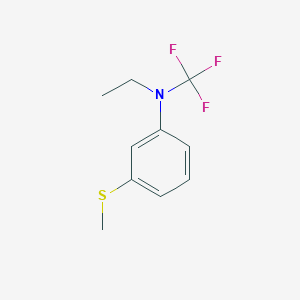

![Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-](/img/structure/B13952395.png)
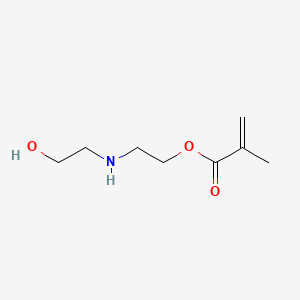
![2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13952400.png)
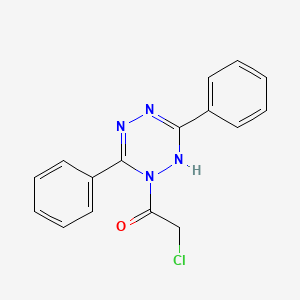
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)


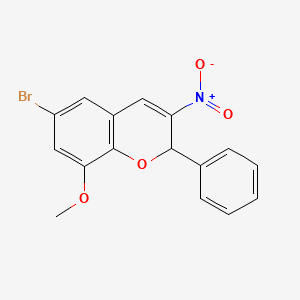
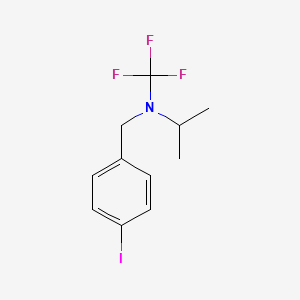
![1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B13952455.png)
